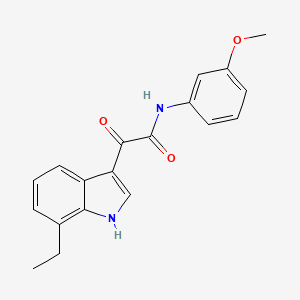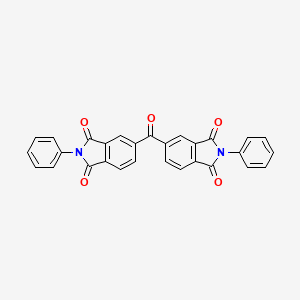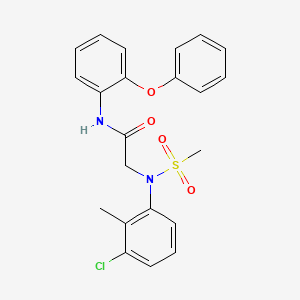![molecular formula C22H21N3O5S B12486361 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B12486361.png)
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-dimetilfenil)sulfamoil]-4-metil-N-(3-nitrofenil)benzamida es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[(2,3-dimetilfenil)sulfamoil]-4-metil-N-(3-nitrofenil)benzamida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. El proceso puede incluir:
Formación del grupo sulfamoil: Esto se puede lograr reaccionando 2,3-dimetilfenilamina con ácido clorosulfónico para formar el cloruro de sulfamoil correspondiente, seguido de la reacción con una amina adecuada.
Reacciones de acoplamiento: Los productos intermedios se acoplan luego utilizando varios reactivos y catalizadores para formar el compuesto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[(2,3-dimetilfenil)sulfamoil]-4-metil-N-(3-nitrofenil)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio para convertir los grupos nitro en aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Principales Productos Formados
Oxidación: Sulfoxidos o sulfones.
Reducción: Aminas.
Sustitución: Derivados halogenados.
Aplicaciones Científicas De Investigación
3-[(2,3-dimetilfenil)sulfamoil]-4-metil-N-(3-nitrofenil)benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Posible uso en el estudio de interacciones e inhibición enzimática.
Medicina: Investigado por su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-[(2,3-dimetilfenil)sulfamoil]-4-metil-N-(3-nitrofenil)benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como inhibidor o activador de ciertas enzimas, afectando diversas vías bioquímicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad
3-[(2,3-dimetilfenil)sulfamoil]-4-metil-N-(3-nitrofenil)benzamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C22H21N3O5S |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C22H21N3O5S/c1-14-6-4-9-20(16(14)3)24-31(29,30)21-12-17(11-10-15(21)2)22(26)23-18-7-5-8-19(13-18)25(27)28/h4-13,24H,1-3H3,(H,23,26) |
Clave InChI |
OQROUQPADMULFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate](/img/structure/B12486278.png)
![4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B12486292.png)
![2-[4-(3,4-dimethylphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12486297.png)

![{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12486306.png)
![3-[1-Methyl-2-(propan-2-ylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12486308.png)
![5-(2-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486313.png)
![3-[(2,4-Dichlorobenzyl)amino]propanoic acid](/img/structure/B12486316.png)
![Methyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486327.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B12486333.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B12486336.png)
![1-Oxo-1-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}propan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B12486342.png)


